molecular formula C12H14F3NO2 B7509002 (2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B7509002
M. Wt: 261.24 g/mol
InChI Key: WFJQXOKMLXHLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential application in various fields. This compound is a member of the piperidine class of compounds and is commonly referred to as MTFMP.

Mechanism of Action

The mechanism of action of MTFMP is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. MTFMP has been shown to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
MTFMP has been shown to exhibit low toxicity in vitro and in vivo studies. It has been shown to have low cytotoxicity against normal human cells and has a high selectivity index for cancer cells. MTFMP has been shown to have good stability in various biological fluids and has a good pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

MTFMP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good stability in biological fluids. However, MTFMP has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of MTFMP, including:
1. Further studies on the mechanism of action of MTFMP in cancer cells.
2. Development of MTFMP derivatives with improved activity and selectivity.
3. Investigation of the potential use of MTFMP in combination with other anticancer agents.
4. Development of new methods for the synthesis of MTFMP and its derivatives.
5. Study of the potential use of MTFMP in other fields such as materials science and analytical chemistry.
In conclusion, MTFMP is a synthetic compound that has potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. Further studies on the mechanism of action and development of MTFMP derivatives may lead to the development of new anticancer agents with improved activity and selectivity.

Synthesis Methods

The synthesis of MTFMP involves the reaction of 2-methylfuran-3-carboxylic acid with 3-(trifluoromethyl)piperidin-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is obtained after purification by column chromatography.

Scientific Research Applications

MTFMP has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MTFMP has been shown to exhibit activity against various cancer cell lines and has potential as an anticancer agent. In materials science, MTFMP has been used as a building block in the synthesis of various polymers and materials. In analytical chemistry, MTFMP has been used as a derivatizing agent for the analysis of various compounds by gas chromatography.

Properties

IUPAC Name

(2-methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8-10(4-6-18-8)11(17)16-5-2-3-9(7-16)12(13,14)15/h4,6,9H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJQXOKMLXHLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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